molecular formula C13H17N3O B5860514 N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide

货号 B5860514
分子量: 231.29 g/mol
InChI 键: RJORQRIFWRVOAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I and has been shown to be effective against a variety of cancers.

作用机制

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide inhibits RNA polymerase I by binding to a specific pocket on the enzyme. This binding prevents the enzyme from transcribing ribosomal RNA, which is necessary for the production of ribosomes. Ribosomes are essential for protein synthesis, so the inhibition of ribosome biogenesis leads to a decrease in protein synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome biogenesis, this compound has been shown to induce DNA damage and activate the p53 pathway. This leads to cell cycle arrest and apoptosis. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

实验室实验的优点和局限性

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and study. It has also been shown to be effective against a variety of cancers, which makes it a promising candidate for further research. However, this compound has some limitations. It has been shown to have off-target effects, which can complicate interpretation of results. Additionally, this compound has a short half-life, which can make it difficult to achieve consistent results.

未来方向

There are a number of future directions for N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide research. One area of interest is the development of combination therapies that include this compound. It has been shown to be effective in combination with other cancer therapies, such as PARP inhibitors and DNA-damaging agents. Another area of interest is the development of this compound analogs that have improved potency and selectivity. Finally, there is interest in the development of biomarkers that can predict response to this compound, which would allow for more targeted use of the drug.

合成方法

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide is synthesized through a multistep process involving the reaction of 2-bromoethylcyclohexane with 2-aminopyrazine to yield N-(2-bromoethyl)-2-pyrazinecarboxamide. This intermediate is then reacted with 1-cyclohexene in the presence of a palladium catalyst to yield this compound.

科学研究应用

N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to be effective against a variety of cancers, including breast, ovarian, and pancreatic cancer, as well as hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. This compound works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to a disruption of ribosome biogenesis and ultimately cell death.

属性

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(12-10-14-8-9-15-12)16-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORQRIFWRVOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。